molecular formula C9H20N2O3 B1405153 tert-Butyl 2-aminoethyl2-hydroxyethylcarbamate CAS No. 364056-56-4

tert-Butyl 2-aminoethyl2-hydroxyethylcarbamate

Cat. No. B1405153
M. Wt: 204.27 g/mol
InChI Key: ZRRQZMNSOFBORF-UHFFFAOYSA-N
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Description

“tert-Butyl 2-aminoethyl2-hydroxyethylcarbamate” is a chemical compound that belongs to the class of carbamates. It has a molecular formula of C9H20N2O3 . This compound is also known as "tert-butyl 2- {2- [2- (2-aminoethoxy)ethoxy]ethoxy}ethylcarbamate" .


Molecular Structure Analysis

The molecular structure of “tert-Butyl 2-aminoethyl2-hydroxyethylcarbamate” is represented by the formula C9H20N2O3 . The average mass of this compound is 204.267 Da .


Physical And Chemical Properties Analysis

“tert-Butyl 2-aminoethyl2-hydroxyethylcarbamate” is a liquid at room temperature . It should be stored in a dark place, under an inert atmosphere .

Scientific Research Applications

Enzymatic Kinetic Resolution

Tert-butyl 2-aminoethyl2-hydroxyethylcarbamate has been studied for its enzymatic kinetic resolution. Piovan et al. (2011) investigated this process using lipase-catalyzed transesterification reactions, leading to the synthesis of optically pure enantiomers with excellent enantioselectivity. This study highlights the compound's utility in creating chiral organoselenanes and organotelluranes (Piovan, Pasquini, & Andrade, 2011).

Synthesis of Organic Compounds

In another application, the compound was used in the synthesis of 2-(2-((6-chlorohexyl)oxy) ethoxy) ethanamine, demonstrating its role in protecting amino groups and aiding in complex organic syntheses (Zhong-Qian Wu, 2011).

Molecular Structure Studies

Research by Howie et al. (2011) focused on the molecular structures of tert-butyl 2-aminoethyl2-hydroxyethylcarbamate derivatives, revealing their layered structures created from hydrogen-bond interactions. This study contributes to understanding the fundamental intermolecular connectivity of these compounds (Howie et al., 2011).

Utility in Organic Synthesis

The compound has also been recognized for its utility in organic synthesis. Harris and Wilson (1983) synthesized tert-butyl aminocarbonate, a novel compound from tert-butyl 2-aminoethyl2-hydroxyethylcarbamate, showing its ability to acylate amines rapidly in both organic and aqueous solutions (Harris & Wilson, 1983).

Use in NMR and Medicinal Chemistry

Tressler and Zondlo (2014) synthesized perfluoro-tert-butyl 4-hydroxyproline derivatives from tert-butyl 2-aminoethyl2-hydroxyethylcarbamate. These amino acids were used in peptides for 19F NMR, indicating potential applications in probes and medicinal chemistry (Tressler & Zondlo, 2014).

Safety And Hazards

This compound is considered hazardous. It can cause burns of eyes, skin, and mucous membranes . It is also flammable, and containers may explode when heated . Vapors may form explosive mixtures with air .

properties

IUPAC Name

tert-butyl N-(2-aminoethyl)-N-(2-hydroxyethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O3/c1-9(2,3)14-8(13)11(5-4-10)6-7-12/h12H,4-7,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRRQZMNSOFBORF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCN)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801177022
Record name 1,1-Dimethylethyl N-(2-aminoethyl)-N-(2-hydroxyethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801177022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-aminoethyl2-hydroxyethylcarbamate

CAS RN

364056-56-4
Record name 1,1-Dimethylethyl N-(2-aminoethyl)-N-(2-hydroxyethyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=364056-56-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-(2-aminoethyl)-N-(2-hydroxyethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801177022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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